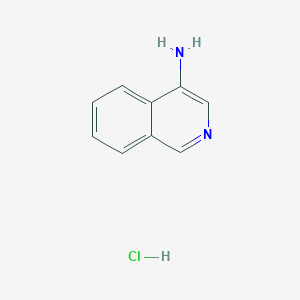

Isoquinolin-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

isoquinolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZAXOHFFATABT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856364 | |

| Record name | Isoquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-91-7 | |

| Record name | Isoquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinolin-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isoquinolin-4-amine Hydrochloride (CAS 1423031-91-7): Structural Dynamics, Physicochemical Profiling, and Applications in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the selection of highly specific, stable, and reactive building blocks is the foundational step in successful drug discovery. Isoquinolin-4-amine hydrochloride (CAS 1423031-91-7) is a privileged bicyclic scaffold that has become indispensable in the synthesis of advanced targeted therapeutics[]. As a Senior Application Scientist, I frequently leverage this compound for its unique electronic properties and geometric rigidity. This technical whitepaper provides an in-depth analysis of its physicochemical profile, the causality behind its salt form selection, and its critical mechanistic roles in developing Spleen Tyrosine Kinase (Syk) and Fibroblast Activation Protein (FAP) inhibitors[2][3].

Physicochemical Profiling & The Causality of Salt Selection

When designing synthetic routes, the choice between a free base and a hydrochloride salt is never arbitrary. The free base of 4-aminoisoquinoline is highly nucleophilic but inherently susceptible to oxidative degradation and dimerization over extended storage periods.

By utilizing the hydrochloride salt form (CAS 1423031-91-7), we achieve a highly stable crystalline matrix. The protonation of the amine (or the isoquinoline nitrogen) dramatically improves shelf-life, prevents unwanted side reactions during storage, and ensures batch-to-batch reproducibility in high-throughput screening environments[4]. Furthermore, the salt form drastically improves solubility in polar aprotic solvents (like DMF and DMSO), which are the standard media for downstream cross-coupling and amidation reactions[5].

Table 1: Quantitative Physicochemical Data

| Parameter | Specification | Mechanistic Causality / Significance |

| CAS Registry Number | 1423031-91-7 | Unique identifier for the specific hydrochloride salt form[]. |

| Chemical Formula | C | Incorporates HCl to stabilize the nucleophilic amine against oxidation[6]. |

| Molecular Weight | 180.63 g/mol | Low molecular weight makes it an ideal fragment for lead optimization (Rule of 3 compliant)[]. |

| Physical State | Solid (Crystalline) | Crystalline matrix provides high thermal stability and prevents degradation[2]. |

| Solubility Profile | Soluble in DMF, DMSO | Ensures rapid, homogeneous dissolution in polar solvents required for coupling[3]. |

Mechanistic Applications in Oncology and Immunology

Spleen Tyrosine Kinase (Syk) Inhibition in B-Cell Malignancies

Syk is a pivotal cytoplasmic tyrosine kinase that transduces signals from the B-cell receptor (BCR). Aberrant Syk activation drives downstream PI3K/Akt and Ca

This compound is utilized as a critical pharmacophore in the synthesis of, which act as highly selective Syk inhibitors[2]. The rigid isoquinoline ring inserts deeply into the ATP-binding pocket of the kinase, while the nitrogen atoms participate in essential hydrogen-bonding interactions with the kinase hinge region, effectively outcompeting ATP.

Fig 1: BCR signaling pathway illustrating Syk kinase inhibition by isoquinoline derivatives.

Fibroblast Activation Protein (FAP) Inhibition in the Tumor Microenvironment

FAP is a homodimeric type II integral membrane serine protease overexpressed in cancer-associated fibroblasts (CAFs). Unlike ubiquitous proteases, FAP exhibits unique endopeptidase activity, cleaving post-proline bonds.

Isoquinolin-4-amine derivatives are utilized to synthesize [3][7]. The bicyclic aromatic system of the isoquinoline moiety enhances the compound's binding affinity to the FAP active site. By inhibiting FAP, these compounds prevent the remodeling of the extracellular matrix, effectively "starving" the tumor of its supportive microenvironment and halting metastasis[3].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a specific mechanistic causality and a Quality Control (QC) checkpoint to verify success before proceeding.

Protocol 1: Amide Coupling for Syk Inhibitor Synthesis[2]

Objective: Synthesize a 1,2,4-triazine-6-carboxamide derivative using Isoquinolin-4-amine HCl.

-

Free-Base Generation: Suspend Isoquinolin-4-amine HCl (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

-

Causality: The HCl salt must be fully neutralized to restore the nucleophilicity of the primary amine. An excess (3.0 eq) is used to account for the HCl equivalent and maintain a basic environment.

-

Validation Checkpoint: The cloudy suspension will transition to a clear solution, visually indicating the successful dissociation of the salt.

-

-

Activation of Carboxylic Acid: In a separate vial, dissolve the 1,2,4-triazine-6-carboxylic acid derivative (1.1 eq) in DMF. Add HATU (1.2 eq).

-

Causality: HATU generates a highly reactive O-Atab ester, which is critical for overcoming the steric hindrance of the bicyclic isoquinoline ring.

-

Validation Checkpoint: Stir for 15 minutes; a slight color shift (usually to pale yellow) confirms active ester formation.

-

-

Nucleophilic Acylation: Dropwise add the activated acid solution to the amine solution at 0°C, then allow it to warm to 25°C.

-

Causality: Controlled temperature addition prevents exothermic degradation and minimizes epimerization.

-

Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the

peak of the starting amine (m/z 145.06 for the free base) is fully consumed.

-

Fig 2: Self-validating amide coupling workflow for synthesizing Syk/FAP inhibitor derivatives.

Protocol 2: Buchwald-Hartwig Amination for FAP Inhibitor Intermediates[3]

Objective: Synthesize tert-butyl (S)-3-(isoquinolin-4-ylamino)pyrrolidine-1-carboxylate.

-

Catalyst Pre-Activation: In a Schlenk flask under argon, combine Pd

(dba)-

Causality: BINAP is a bidentate ligand with a large bite angle, which stabilizes the palladium center and accelerates reductive elimination, preventing unwanted

-hydride elimination. -

Validation Checkpoint: The solution turns deep red/purple, confirming the formation of the active Pd(0)-BINAP complex.

-

-

Cross-Coupling: Add 4-bromoisoquinoline (1.0 eq), (S)-1-Boc-3-aminopyrrolidine (1.2 eq), and NaOtBu (1.5 eq). Heat to 90°C for 12 hours.

-

Causality: NaOtBu is a strong, non-nucleophilic base necessary to deprotonate the amine during the catalytic cycle without competing as a nucleophile.

-

Validation Checkpoint: TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the 4-bromoisoquinoline spot (UV active at 254 nm).

-

References

- US9145414B2 - 1,2,4-triazine-6-carboxamide derivative Source: Google Patents URL

- EP4055014B1 - Pyrrolidine and Piperidine Compounds Source: European Patent Office / Google Patents URL

Sources

- 2. US9145414B2 - 1,2,4-triazine-6-carboxamide derivative - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 1369294-23-4|7-Chloroisoquinolin-4-amine|BLD Pharm [bldpharm.com]

- 5. Isoquinolin-4-yl-methylaminehydrochloride|BLD Pharm [bldpharm.com]

- 6. 152814-23-8|Isoquinolin-5-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

4-Aminoisoquinoline HCl chemical structure and molecular weight

An In-Depth Technical Guide to 4-Aminoisoquinoline Hydrochloride: Structure, Properties, and Applications

Executive Summary

4-Aminoisoquinoline and its hydrochloride salt represent a cornerstone class of heterocyclic compounds, pivotal to advancements in medicinal chemistry and material science. This guide offers a comprehensive technical overview of 4-Aminoisoquinoline Hydrochloride (HCl), detailing its chemical structure, physicochemical properties, synthesis, and key applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and authoritative data to serve as a practical resource for leveraging this versatile chemical scaffold.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. 4-Aminoisoquinoline is a bicyclic aromatic amine, and its hydrochloride salt is typically the preferred form for research applications due to its enhanced stability and aqueous solubility.

Chemical Structure

The structure consists of a benzene ring fused to a pyridine ring, forming the isoquinoline core. An amine group is substituted at the C4 position. In the hydrochloride salt, the nitrogen atom of the isoquinoline ring is protonated, and a chloride ion serves as the counter-ion. This protonation increases the polarity and, consequently, the water solubility of the compound.

-

Free Base (4-Aminoisoquinoline): The neutral form of the molecule.

-

Hydrochloride Salt (4-Aminoisoquinoline HCl): The protonated form, commonly used in biological assays.

Molecular Formula and Weight

The addition of hydrogen chloride significantly alters the molecular weight, a critical parameter for all stoichiometric calculations in experimental design.

| Property | 4-Aminoisoquinoline (Free Base) | 4-Aminoisoquinoline HCl (Salt) | Data Source(s) |

| Molecular Formula | C₉H₈N₂ | C₉H₉ClN₂ | [1][2][3][4] |

| Molecular Weight | 144.17 g/mol | 180.63 g/mol | [1][2][3][4][5] |

| Monoisotopic Mass | 144.068748264 Da | 180.045426141 Da | [2] |

Nomenclature and Identifiers

Accurate identification is crucial for sourcing and regulatory compliance.

| Identifier | Value | Data Source(s) |

| IUPAC Name | isoquinolin-4-amine hydrochloride | [2] |

| Synonyms | 4-Isoquinolinamine, Isoquinolin-4-ylamine | [1][2] |

| CAS Number | 23687-25-4 (for the free base) | [1][2] |

Physicochemical Properties

The physical properties of 4-Aminoisoquinoline dictate its handling, storage, and application in experimental setups. The data below primarily pertains to the free base, as it is the most commonly characterized form.

| Property | Value | Data Source(s) |

| Appearance | Faint to dark brown solid | [1] |

| Melting Point | 107-113 °C (108.5 °C recrystallized) | [6] |

| Purity (Typical) | ≥ 98% (by HPLC) | [1] |

| Storage | Store at 0-8°C | [1] |

Spectroscopic Profile for Structural Elucidation

Structural confirmation and purity assessment rely on a suite of spectroscopic techniques. Each method provides a unique fingerprint of the molecule.

| Technique | Application | Reference Data Source |

| ¹H and ¹³C NMR | Confirms the arrangement of protons and carbon atoms in the aromatic scaffold, verifying isomeric identity. | [2] |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the elemental composition. | [2] |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups, such as N-H stretches from the amine and C=N/C=C bonds in the rings. | [2] |

| UV-Vis Spectroscopy | Characterizes the electronic transitions within the aromatic system. | [2] |

Synthesis and Manufacturing

Understanding the synthesis of 4-Aminoisoquinoline is vital for custom modifications and for appreciating potential impurities. A common laboratory-scale synthesis involves the amination of a halogenated isoquinoline precursor.

Laboratory-Scale Synthesis Protocol: From 4-Bromoisoquinoline

This protocol describes the nucleophilic aromatic substitution of 4-bromoisoquinoline. The use of a copper catalyst is essential for activating the C-Br bond towards substitution with ammonia.

Protocol:

-

Reaction Setup: Combine 4-bromoisoquinoline (50 g), concentrated ammonium hydroxide solution (160 ml), and copper (II) sulfate pentahydrate (3 g) in a shaking autoclave.

-

Heating: Heat the mixture to 165-170°C for 16 hours. The autoclave contains the pressure generated by the ammonia and water at this temperature.

-

Work-up: After cooling, make the reaction mixture alkaline with a dilute sodium hydroxide solution. This step ensures the product is in its free base form for extraction.

-

Extraction: Extract the product with five 100-ml portions of benzene (or a safer alternative like toluene or ethyl acetate).

-

Drying and Purification: Dry the combined organic extracts over anhydrous potassium carbonate, treat with activated charcoal to remove colored impurities, and concentrate the solution.

-

Crystallization: Cool the concentrated solution to precipitate the 4-aminoisoquinoline product. Recrystallization from benzene can further enhance purity.[6]

-

Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol) and treat with a stoichiometric amount of hydrochloric acid (either gaseous or as a solution in a solvent like ether or isopropanol). The salt will precipitate and can be collected by filtration.

Synthesis Workflow Diagram

Caption: The 4-Aminoisoquinoline scaffold as a versatile core for drug discovery.

Applications in Material Science

Beyond pharmaceuticals, the unique electronic and photophysical properties of the isoquinoline ring system are exploited in material science.

-

Fluorescent Probes: The scaffold is used to create fluorescent molecules for cellular imaging and biological research, helping to visualize cellular processes. [1]* Advanced Materials: It can be incorporated into polymers and coatings to modify their physical properties and enhance performance. [1]

Safety and Handling

As with any laboratory chemical, proper handling of 4-Aminoisoquinoline HCl is paramount for ensuring safety.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed. [2] * H319: Causes serious eye irritation. [2]* Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

-

Conclusion

4-Aminoisoquinoline HCl is a high-value chemical entity whose significance is rooted in its structural versatility. Its robust synthesis, well-characterized properties, and proven utility as a privileged scaffold make it an indispensable tool for professionals in drug development, medicinal chemistry, and material science. This guide provides the foundational knowledge required to confidently and effectively incorporate this compound into advanced research and development programs.

References

-

Preparation of 4-aminoisoquinoline. PrepChem.com. [Link]

-

4-Aminoisoquinoline. Chem-Impex. [Link]

- CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

- CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.

-

4-Aminoisoquinoline | C9H8N2 | CID 90237. PubChem, National Institutes of Health. [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy. Preprints.org. [Link]

-

4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC, National Institutes of Health. [Link]

-

4-AMINOISOQUINOLINE. Gsrs.ncats.nih.gov. [Link]

-

4-AMINOISOQUINOLINE. Inxight Drugs. [Link]

-

4-aminoisoquinoline (C9H8N2). PubChemLite. [Link]

-

4-Aminoquinoline 1-oxide, monohydrochloride. PubChem, National Institutes of Health. [Link]

-

Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. PMC, National Institutes of Health. [Link]

-

Synthesis of Isoquinoline Acids. Journal of the American Chemical Society. [Link]

-

Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]

-

4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry. [Link]

-

Isoquinoline. SpectraBase. [Link]

Sources

Isoquinolin-4-amine hydrochloride solubility in water vs DMSO

An In-depth Technical Guide to the Solubility of Isoquinolin-4-amine Hydrochloride in Water vs. DMSO

Foreword: Navigating the Critical Parameter of Solubility

To the researchers, scientists, and drug development professionals who form the vanguard of discovery, the physicochemical properties of a molecule are not mere data points; they are the fundamental determinants of its potential. Among these, solubility stands as a paramount gatekeeper to a compound's utility, governing everything from reaction kinetics in a discovery setting to bioavailability in a clinical one. This guide is dedicated to a comprehensive examination of the solubility of a molecule of significant interest: this compound.

While extensive, publicly available quantitative data on this specific salt is limited, this guide will serve as a robust framework for understanding and predicting its behavior. We will delve into the core chemical principles that dictate its solubility in two vastly different, yet equally critical, solvent systems: polar protic water and polar aprotic Dimethyl Sulfoxide (DMSO). By synthesizing established theory with practical, field-proven methodologies, this document aims to empower you, the researcher, to not only anticipate the solubility characteristics of this compound but also to confidently and accurately determine them in your own laboratory setting.

The Molecule in Focus: this compound

This compound is the salt form of the parent aromatic amine, 4-aminoisoquinoline. The isoquinoline scaffold is a prominent feature in numerous biologically active compounds. The introduction of an amine group at the 4-position, and its subsequent conversion to a hydrochloride salt, profoundly influences its physicochemical properties, most notably its solubility.

The formation of the hydrochloride salt is a deliberate strategy to enhance aqueous solubility. The protonation of the basic nitrogen atoms—both the ring nitrogen of the isoquinoline core and the exocyclic amine—creates a charged species that is more readily solvated by polar solvents like water.

Theoretical Analysis: A Tale of Two Solvents

The differential solubility of this compound in water versus DMSO is a direct consequence of the interplay between the solute's structure and the distinct properties of each solvent.

Solubility in Water: The Power of Polarity and Hydrogen Bonding

Water is a highly polar, protic solvent, characterized by its extensive network of hydrogen bonds. The solubility of this compound in water is expected to be significant, governed by the following factors:

-

Ion-Dipole Interactions: As a hydrochloride salt, the compound exists in an ionized state in solution. The positively charged, protonated nitrogen atoms of the isoquinoline cation will engage in strong ion-dipole interactions with the partial negative charge on the oxygen atoms of water molecules. Similarly, the chloride anion will be solvated by the partial positive charges on the hydrogen atoms of water.

-

Hydrogen Bonding: The protonated amine group (-NH3+) and the protonated ring nitrogen are excellent hydrogen bond donors. Water, being both a hydrogen bond donor and acceptor, can readily form a hydration shell around the cation, further stabilizing it in solution.

-

The Henderson-Hasselbalch Relationship and pH: The solubility of an ionizable compound like this compound is intimately linked to the pH of the aqueous medium. The parent isoquinoline has a pKa of approximately 5.14-5.42[1][2]. The presence of the electron-donating amino group at the 4-position is expected to increase the basicity and, consequently, the pKa of the molecule[3]. As a hydrochloride salt, dissolving it in neutral water will result in an acidic solution. To maintain its ionized, more soluble form, the pH of the solution should be kept well below the pKa of the compound.

Solubility in DMSO: A Different Solvation Environment

DMSO is a highly polar, aprotic solvent. Its large dipole moment makes it an excellent solvent for many organic compounds. However, its interaction with ionic species like hydrochloride salts is mechanistically different from water.

-

Polarity and Dielectric Constant: DMSO's high polarity allows it to effectively solvate the isoquinolin-4-amine cation.

-

Hydrogen Bond Acceptance: DMSO is a strong hydrogen bond acceptor (at the oxygen atom) but lacks donor hydrogens. It can, therefore, solvate the protonated amine and ring nitrogen of the cation.

-

Anion Solvation: A key difference arises in the solvation of the chloride anion. Unlike water, DMSO is a poor anion solvator due to the steric hindrance around the positive end of its dipole (the sulfur atom). This can be a limiting factor in the dissolution of some salts in DMSO. While many organic salts are soluble in DMSO, it is not a universal rule[4].

Quantitative Data Summary

| Property | Water | DMSO | Rationale / Comments |

| Predicted Solubility | High | Moderate to High | As a hydrochloride salt, high aqueous solubility is expected due to ion-dipole interactions and hydrogen bonding. DMSO is a powerful organic solvent, but anion solvation can be a limiting factor compared to water. |

| Dominant Interactions | Ion-Dipole, Hydrogen Bonding (Donor/Acceptor) | Ion-Dipole, Hydrogen Bonding (Acceptor only) | Water effectively solvates both the cation and the chloride anion. DMSO is an excellent cation solvator but is less effective at solvating the chloride anion. |

| pH Dependence | High | Not Applicable | Aqueous solubility will be significantly higher at a pH below the pKa of the compound. |

| Considerations | Ensure pH is controlled for consistent results. | Can be hygroscopic; use anhydrous DMSO for best results. | The stability of the compound in aqueous solution over time should also be assessed. For biological assays, the final concentration of DMSO must be considered for potential cytotoxicity. For example, many cell-based assays require the final DMSO concentration to be below 0.5%. |

Experimental Protocol: Determination of Thermodynamic Solubility

This section provides a detailed, self-validating protocol for the experimental determination of the thermodynamic solubility of this compound using the shake-flask method, a gold standard in the field.

Workflow for Solubility Determination

Caption: Solvation of this compound.

Conclusion: From Theory to Practice

Understanding the solubility of this compound is not merely an academic exercise; it is a practical necessity for its effective application in research and development. This guide has established a strong theoretical foundation for predicting its solubility in both water and DMSO. The hydrochloride salt form is designed to favor high aqueous solubility through potent ion-dipole and hydrogen bonding interactions. While also expected to be soluble in the polar aprotic solvent DMSO, the less efficient solvation of the chloride anion may render its solubility lower than in water.

In the absence of definitive published data, the provided experimental protocol offers a clear and reliable path to determining these crucial values. By bridging the gap between theoretical chemistry and applied laboratory work, researchers can proceed with confidence, ensuring that their experimental design is built upon a solid understanding of this fundamental molecular property.

References

-

Zieliński, W., & Kudelko, A. (n.d.). Dissociation constants pK a of isoquinoline bases. ResearchGate. Retrieved from a study discussing how electron-donating groups like an amino group at position-4 increase the basicity of the parent molecule. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Aminoisoquinoline. PubChem Compound Database. Retrieved from a database providing physicochemical properties of 4-aminoisoquinoline. [Link]

-

FooDB. (2010, April 8). Showing Compound Isoquinoline (FDB012557). Retrieved from a database providing predicted properties of isoquinoline, including a predicted pKa of 5.26. [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from an article stating the pKa of isoquinoline is 5.14. [Link]

-

Various Authors. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. Retrieved from a discussion thread where it is noted that salts of organic compounds are not always very soluble in DMSO. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 4-Isoquinolinamine Hydrochloride

Introduction

4-Isoquinolinamine and its salts, such as 4-Isoquinolinamine hydrochloride, are heterocyclic aromatic compounds. The isoquinoline scaffold is a core structural motif in numerous natural alkaloids and synthetic compounds of significant interest in medicinal chemistry and drug development.[1][2] These molecules serve as versatile building blocks for developing novel therapeutic agents, potentially exhibiting a range of biological activities.[2] Given their reactivity and potential biological effects, a comprehensive understanding of their safety profile and handling requirements is paramount for protecting researchers and ensuring the integrity of experimental outcomes.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth, practical framework for the safe handling, storage, and disposal of 4-Isoquinolinamine hydrochloride. It is designed for researchers, chemists, and drug development professionals who work with this compound, offering not just procedural steps, but the scientific rationale behind them to foster a robust culture of safety. While this document focuses on the hydrochloride salt, much of the available safety and toxicological data pertains to the parent compound, 4-Aminoisoquinoline, and should be applied with due diligence.

Chemical Identity and Properties

Properly identifying the compound is the foundation of safety. 4-Isoquinolinamine is also known by several synonyms, including 4-Aminoisoquinoline.[3] The hydrochloride salt is typically supplied as a solid.

| Property | Data | Reference(s) |

| Chemical Name | 4-Isoquinolinamine hydrochloride | |

| Parent Compound | 4-Aminoisoquinoline | [3] |

| CAS Number (Parent) | 23687-25-4 | [3] |

| Molecular Formula (Parent) | C9H8N2 | [3][4] |

| Molecular Weight (Parent) | 144.17 g/mol | [3][4] |

| Appearance | Typically a crystalline solid | |

| Solubility | Data on the hydrochloride salt is not readily available, but the parent amine is noted for variable solubility. | [2] |

| Melting/Boiling Point | Experimental data not widely available. | [4] |

Hazard Identification and GHS Classification

4-Isoquinolinamine is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5] The primary hazards are acute toxicity, skin irritation, and serious eye irritation.[3][5] This classification dictates the necessary precautions for safe handling.

GHS Label Elements:

Hazard Statements:

-

H315: Causes skin irritation.[5]

Precautionary Statements (Selected):

-

P261: Avoid breathing dust.[5]

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Caption: GHS Hazard Communication Elements.

Toxicological Profile

Understanding the toxicology of a compound is key to appreciating the risks. The hazard statements are derived from toxicological data.

| Metric | Value | Species | Route | Reference(s) |

| LD50 | >1,000 mg/kg | Rat | Oral | [5] |

| LD50 | 190 mg/kg | Rat | Intravenous | [5] |

-

Acute Oral Toxicity (H302): The oral LD50 value indicates that swallowing a significant amount of the substance can be harmful, potentially leading to adverse health effects or fatality at higher doses.[5]

-

Skin and Eye Irritation (H315, H319): The compound is a known irritant upon direct contact with the skin and can cause serious, potentially damaging, irritation to the eyes.[5] The causality here is the chemical's ability to disrupt the cellular integrity of epithelial tissues.

-

Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to symptoms like coughing and shortness of breath.[5][6] This is a common hazard for fine chemical powders.

Protocols for Safe Handling and Use

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and established procedures, is essential.

Engineering Controls

The primary engineering control is to minimize exposure via inhalation.

-

Chemical Fume Hood: Always handle 4-Isoquinolinamine hydrochloride powder inside a certified chemical fume hood.[8] This is non-negotiable, as it captures fine dust particles at the source, preventing them from entering the breathing zone of the researcher.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles when there is a significant risk of splashing.[5]

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use and replace them immediately if compromised. Wash hands thoroughly after removing gloves.[5][7]

-

Body Protection: A standard laboratory coat should be worn, buttoned completely. For larger quantities, a chemically resistant apron may be advisable.

Step-by-Step Handling Protocol

-

Preparation: Clearly define the experimental steps and required quantities before entering the lab. Ensure all necessary equipment is clean and accessible within the fume hood.

-

Don PPE: Put on all required PPE before approaching the chemical storage area.

-

Transfer: Transport the chemical container in a secondary, shatter-proof container from storage to the fume hood.

-

Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, weigh the compound in a tared, sealed container to minimize the release of dust. Use spatulas and tools gently to avoid creating airborne dust.

-

Post-Handling: Tightly close the primary container after use. Decontaminate all surfaces, glassware, and equipment used.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after the procedure is complete.[7][8]

Caption: A systematic workflow for handling the compound.

Emergency and First Aid Procedures

Immediate and correct action following an exposure is critical to minimizing harm.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[5][7] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting.[9] Call a poison control center or seek immediate medical attention.

Caption: Decision tree for first aid response.

Storage and Disposal

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure, while compliant disposal is essential for environmental protection.

Storage

-

Container: Store in the original, tightly sealed container.[7][8]

-

Location: Keep in a cool, dry, and well-ventilated area.[7][8][10] The storage area should be secure and accessible only to authorized personnel.[5][7]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids to prevent potentially vigorous or exothermic reactions.[5][10]

Spill Management

For a small spill in a fume hood:

-

Ensure PPE is worn.

-

Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid making dust airborne.

-

Carefully sweep or scoop the material into a labeled, sealable waste container.[7]

-

Wipe the spill area with a damp cloth, then decontaminate the area with an appropriate solvent or cleaning solution.

-

Place all cleanup materials into the hazardous waste container.

Waste Disposal

-

Dispose of unused material and contaminated waste in a designated hazardous waste container.[7][11]

-

All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations.[11] Never dispose of this chemical down the drain or in general trash.

Conclusion

4-Isoquinolinamine hydrochloride is a valuable compound for chemical research and development. However, its potential hazards—acute oral toxicity, skin irritation, and serious eye irritation—demand rigorous adherence to safety protocols. By understanding the scientific basis for these hazards and implementing a comprehensive safety strategy encompassing engineering controls, appropriate PPE, and meticulous handling procedures, researchers can mitigate risks effectively. This guide provides the technical framework to build that strategy, ensuring a safer laboratory environment for all.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 90237, 4-Aminoisoquinoline. Retrieved from [Link].

-

Chemcas (2025). 4-isoquinolinamine - 23687-25-4. Retrieved from [Link].

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18750, 4-Isoquinolinol. Retrieved from [Link].

-

CPAchem (2023). Safety data sheet - Isoquinoline. Retrieved from [Link].

-

Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from [Link].

-

U.S. Environmental Protection Agency (2023). 8-Isoquinolinamine, 1,2,3,4-tetrahydro-2-methyl-4-phenyl- - Substance Details. Retrieved from [Link].

-

American Elements. Isoquinolines. Retrieved from [Link].

Sources

- 1. Isoquinoline compounds [chemicalbook.com]

- 2. CAS 1532-84-9: 1-Isoquinolinamine | CymitQuimica [cymitquimica.com]

- 3. 4-Aminoisoquinoline | C9H8N2 | CID 90237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. lgcstandards.com [lgcstandards.com]

- 6. 4-Isoquinolinol | C9H7NO | CID 18750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ca [fishersci.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fr.cpachem.com [fr.cpachem.com]

Technical Guide: The Isoquinolin-4-amine Scaffold in Medicinal Chemistry

This guide provides an in-depth technical analysis of the Isoquinolin-4-amine scaffold, a specific and under-utilized regioisomer in medicinal chemistry compared to its more famous relatives, the 5-aminoisoquinolines (e.g., Fasudil) and 4-aminoquinolines (e.g., Chloroquine).

Executive Summary & Scaffold Analysis

The isoquinolin-4-amine (4-aminoisoquinoline) core represents a distinct chemical space within the benzo-fused azine family. Unlike the C5-substituted isoquinolines (dominant in Rho-kinase inhibition) or the C4-substituted quinolines (dominant in antimalarial/antiviral therapies), the C4-aminoisoquinoline offers a unique vector for hydrogen bonding and pi-stacking interactions.

Structural Distinction

The positioning of the exocyclic amine at C4, relative to the endocyclic nitrogen at N2, creates a specific electronic and steric profile:

-

Electronic Vector: The C4 position is

to the ring nitrogen. Unlike C1 or C3 (which are -

Geometry: The vector of the 4-amino group projects into a different quadrant of the binding pocket compared to the 5-amino isomer, often accessing "back-pocket" regions in kinase active sites (e.g., CDK8).

| Feature | Isoquinolin-4-amine | Isoquinolin-5-amine | Quinolin-4-amine |

| Primary Target Class | CDK8, CLK, DYRK (Emerging) | ROCK, PKA (Established) | Malaria, Viral (Established) |

| N-N Distance | ~3.8 Å (N2 to exocyclic N) | ~5.0 Å (N2 to exocyclic N) | ~2.4 Å (N1 to exocyclic N) |

| Basicity (pKa) | Moderate | Moderate | High (due to amidine resonance) |

Synthetic Strategies

Accessing the 4-aminoisoquinoline core requires specific strategies because direct electrophilic aromatic substitution (nitration) of isoquinoline predominantly occurs at the C5 and C8 positions , not C4. Therefore, indirect methods are required.

Primary Route: Palladium-Catalyzed Amination (Buchwald-Hartwig)

The most reliable entry point is via 4-bromoisoquinoline , which is commercially available or easily synthesized.

Figure 1: Buchwald-Hartwig Cross-Coupling Strategy. This route avoids the regioselectivity issues of electrophilic substitution.

Secondary Route: Curtius Rearrangement

For scaffold diversification, starting from isoquinoline-4-carboxylic acid allows for the formation of the amine via an isocyanate intermediate. This is particularly useful when introducing sensitive carbamate protecting groups directly.

-

Activation: Isoquinoline-4-COOH

Acyl Azide (using DPPA). -

Rearrangement: Heat

Isocyanate (-N=C=O). -

Hydrolysis/Trapping: H₂O

Free Amine; or R-OH

Medicinal Chemistry & SAR

The isoquinolin-4-amine scaffold is increasingly recognized as a "privileged structure" for kinase inhibition, specifically for the CMGC family (CDK, MAPK, GSK3, CLK).

Case Study: CDK8/Cyclin C Inhibition

A pivotal example of this scaffold's utility is found in the inhibition of CDK8 , a kinase involved in Wnt/

-

Mechanism: The isoquinoline ring stacks between the hinge region and the activation loop.

-

Key Interaction: The 4-amino group acts as a hydrogen bond donor to the hinge region backbone (typically Glu or Asp residues), while the ring nitrogen (N2) can accept a hydrogen bond, mimicking the adenine ring of ATP.

-

Reference Compound: N-(4-chlorobenzyl)isoquinolin-4-amine (PDB ID: 6T41).

Structure-Activity Relationship (SAR) Map

Figure 2: SAR Logic for Isoquinolin-4-amine Kinase Inhibitors. Key vectors for optimization.

Therapeutic Applications

| Disease Area | Target | Role of Scaffold | Status |

| Oncology | CDK8 / Mediator Complex | ATP-competitive inhibition; blocks Wnt signaling. | Preclinical / Lead Optimization |

| Ophthalmology | ROCK (Rho Kinase) | Bioisostere of isoquinolin-5-amine (Ripasudil). | Discovery |

| Infectious Disease | Bacterial Topoisomerase | Intercalating agent (fused tricyclic derivatives). | Early Research |

Experimental Protocol: Synthesis of N-Benzylisoquinolin-4-amine

A representative protocol for synthesizing a library lead compound.

Objective: Synthesize N-(4-chlorobenzyl)isoquinolin-4-amine from 4-bromoisoquinoline.

Reagents:

-

4-Bromoisoquinoline (1.0 eq)

-

4-Chlorobenzylamine (1.2 eq)

-

Pd₂(dba)₃ (2 mol%)

-

BINAP (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 eq)

-

Toluene (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon, charge a dried reaction vial with 4-bromoisoquinoline (208 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg), BINAP (25 mg), and NaOtBu (144 mg).

-

Addition: Add anhydrous Toluene (5 mL) followed by 4-chlorobenzylamine (170 mg, 1.2 mmol). Seal the vial with a crimp cap containing a PTFE septum.

-

Reaction: Heat the block to 100°C with vigorous stirring for 16 hours. The solution typically turns from dark red to orange/brown.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Palladium black. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry organic phase over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0-5% MeOH in DCM.

-

Validation: Product should be a pale yellow solid. Confirm via ¹H NMR (distinct singlet for C1-H at ~9.0 ppm and C3-H at ~8.5 ppm).

Safety Note: 4-Aminoisoquinolines can be skin irritants. Handle all palladium catalysts under inert atmosphere to prevent deactivation.

References

-

CDK8 Structure & Activity: CDK8/Cyclin C in complex with N-(4-chlorobenzyl)isoquinolin-4-amine. RCSB PDB ID: 6T41.

-

Synthetic Methodology (Buchwald): Palladium-Catalyzed Amination of Aryl Halides. Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.

-

Isoquinoline Building Blocks: 4-Aminoisoquinoline CAS: 23687-25-4 Properties and Safety.[1] PubChem.[1][2]

-

Kinase Inhibitor Design: Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor. (Contextual reference for amino-heterocycle kinase inhibition).

-

General Scaffold Review: The Isoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Guide.

Sources

Biological Activity of 4-Aminoisoquinoline Derivatives: A Technical Guide

This guide serves as an advanced technical resource on the medicinal chemistry and pharmacology of 4-aminoisoquinoline (isoquinolin-4-amine) derivatives.

Executive Summary

While 4-aminoquinoline derivatives (e.g., chloroquine) are historically dominant in antimalarial therapy, their structural isomer, 4-aminoisoquinoline , represents a distinct and emerging scaffold in modern drug discovery. Unlike the 4-aminoquinoline pharmacophore, which primarily targets heme detoxification in parasites, the 4-aminoisoquinoline core is increasingly recognized for its utility in targeted cancer therapy (kinase inhibition) and phenotypic antitumor activity .

This guide delineates the structure-activity relationships (SAR), synthetic pathways, and specific biological activities of 4-aminoisoquinoline derivatives, distinguishing them from their quinoline counterparts.

Chemical Structure & Pharmacophore Analysis[1]

The Isoquinoline vs. Quinoline Distinction

The biological divergence stems from the nitrogen position. In isoquinoline, the nitrogen is at position 2. The 4-amino group is located at the "top" of the pyridine ring, para to the carbocyclic ring fusion, but meta to the nitrogen.

-

4-Aminoquinoline: High basicity; DNA intercalator; Heme binder.

-

4-Aminoisoquinoline: Modulated basicity; Hinge-binding motif for kinases; Metal chelator (when derivatized at C1).

Electronic Properties

The 4-amino group in isoquinoline acts as an electron donor into the heteroaromatic system. In kinase inhibitor design, the N2 nitrogen often serves as a hydrogen bond acceptor, while the 4-amino group (or its N-substituent) can serve as a donor, mimicking the adenine ring of ATP.

Therapeutic Applications & Biological Activity[2][3][4][5][6]

Kinase Inhibition (Targeted Oncology)

Recent medicinal chemistry campaigns have validated 4-aminoisoquinoline as a scaffold for ATP-competitive inhibition.

-

RIPK2 Inhibitors (Inflammation/Autoimmunity): Derivatives where the 4-aminoisoquinoline moiety is linked to other heterocycles (e.g., via a phenyl linker) have shown nanomolar potency against Receptor-Interacting Protein Kinase 2 (RIPK2) .[1] The isoquinoline nitrogen pairs with the kinase hinge region, stabilizing the inhibitor in the ATP-binding pocket.

-

Key Insight: Substitution at the C1 position of the isoquinoline ring can induce steric clashes, improving selectivity against off-target kinases like EGFR.

-

-

Rho-Kinase (ROCK) Modulation: While 5-isoquinolinesulfonamides (e.g., Fasudil) are classic ROCK inhibitors, 4-aminoisoquinoline derivatives have appeared in patent literature as novel scaffolds for modulating the Rho/ROCK pathway, essential in managing glaucoma and cardiovascular remodeling.

Phenotypic Anticancer Agents

Beyond single-target inhibition, specific derivatives exhibit potent cytotoxic effects through complex mechanisms.

-

The FX-9 Derivative (Anti-Mitotic):

-

Activity: FX-9 (an isoquinolinamine salt) demonstrates significant antiproliferative activity in prostate cancer (PC-3, LNCaP) and leukemia cell lines.

-

Mechanism:[2] It induces mitotic slippage and apoptosis.[3] Unlike taxanes, it does not simply freeze microtubules but disrupts the mitotic checkpoint, leading to multinucleated cells and eventual death.

-

Selectivity: Shows a favorable therapeutic window with reduced toxicity toward non-neoplastic leukocytes compared to cancer cells.

-

-

Thiosemicarbazone Derivatives (Ribonucleotide Reductase Inhibition):

-

Compound: 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone (9a).[4][5]

-

Activity: Highly active against L1210 leukemia in murine models.[4]

-

Mechanism:[2] The thiosemicarbazone moiety at C1, combined with the 4-amino group, creates a tridentate ligand capable of chelating iron (Fe). This iron depletion inhibits Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.

-

Antiviral Potential (SARS-CoV-2)

During the "COVID Moonshot" open-science initiative, 4-aminoisoquinoline fragments were identified as non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro). The scaffold fits into the substrate-binding cleft, blocking viral replication.

Experimental Protocols

Synthesis of 4-Aminoisoquinoline Scaffold

The synthesis of the core 4-aminoisoquinoline moiety is less trivial than that of 4-aminoquinoline due to the reactivity patterns of the isoquinoline ring.

Protocol: Curtius Rearrangement Route (High Purity)

-

Starting Material: Isoquinoline-4-carboxylic acid.

-

Acyl Azide Formation: Treat the acid with diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in tert-butanol. Reflux for 12 hours.

-

Intermediate: This yields the tert-butyl isoquinolin-4-ylcarbamate (Boc-protected amine).

-

Deprotection: Stir the carbamate in 4M HCl/Dioxane at room temperature for 2 hours.

-

Isolation: Basify with NaOH to pH 10 and extract with dichloromethane (DCM). Evaporate to yield 4-aminoisoquinoline as a solid.[6]

In Vitro Kinase Assay (RIPK2 Example)

Objective: Determine IC50 of a 4-aminoisoquinoline derivative against RIPK2.

-

Reagents: Recombinant human RIPK2, peptide substrate (e.g., derived from myelin basic protein), ATP (Km concentration), and test compound.

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Procedure:

-

Incubate Kinase + Substrate + Compound (serially diluted in DMSO) for 15 mins at RT.

-

Initiate reaction by adding ATP.[6]

-

Incubate for 60 mins at RT.

-

Detection: Use ADP-Glo™ (Promega) or similar luminescence assay to quantify ADP production.

-

-

Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Data Summary: Comparative Potency

| Compound Class | Target / Cell Line | Activity Metric | Key Structural Feature |

| Thiosemicarbazone (9a) | L1210 Leukemia (Mouse) | T/C % = 177 | C1-aldehyde thiosemicarbazone + C4-amino |

| FX-9 | PC-3 (Prostate Cancer) | IC50 ~ 5.0 µM | N-substituted isoquinolinamine salt |

| Compound 16 (Fragment) | SARS-CoV-2 Mpro | IC50 = 37 nM | Non-covalent binder (Moonshot library) |

| RIPK2 Inhibitor (Cmpd 29) | RIPK2 Kinase | IC50 < 20 nM | 4-aminoisoquinoline linked to benzothiazole |

Visualization of Signaling & Synthesis

Synthesis & Mechanism Diagram

The following diagram illustrates the synthetic route to the active scaffold and its dual mode of action (Kinase vs. Chelation).

Caption: Synthetic pathway via Curtius rearrangement and divergent biological mechanisms based on C1/C4 substitution patterns.

References

-

Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 1995.[4][5]

-

Isoquinolinamine FX-9 Exhibits Anti-Mitotic Activity in Human and Canine Prostate Carcinoma Cell Lines. MDPI (International Journal of Molecular Sciences), 2019.

-

Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (Note: Discusses Isoquinoline-4-yl substitutions). European Journal of Medicinal Chemistry, 2022.

-

Open science discovery of potent noncovalent SARS-CoV-2 main protease inhibitors. Science, 2021.

-

Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. Bioorganic & Medicinal Chemistry, 2011.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. WO1999020620A1 - Isoquinoline derivative and drug - Google Patents [patents.google.com]

Introduction: The Strategic Value of Isoquinolin-4-amine HCl

An In-Depth Technical Guide to Isoquinolin-4-amine HCl: Sourcing, Quality Control, and Application in Kinase Inhibitor Development

In the landscape of targeted therapeutics, the isoquinoline scaffold is a privileged structure, serving as the pharmacophoric core for numerous kinase inhibitors, particularly Rho-associated protein kinase (ROCK) inhibitors. Isoquinolin-4-amine hydrochloride (CAS 1423031-91-7) is a critical building block in the synthesis of these advanced therapeutics.

While the free base form (Isoquinolin-4-amine, CAS 23687-25-4) is widely available, drug development professionals frequently mandate the use of the hydrochloride (HCl) salt. The causality behind this choice is rooted in physicochemical behavior: the HCl salt offers vastly superior aqueous solubility and oxidative stability. In high-throughput screening (HTS) and liquid handling systems, maintaining the compound in a stable solution (e.g., DMSO stock diluted into aqueous assay buffers) is critical to prevent spontaneous precipitation, which is a primary cause of false negatives in biochemical assays.

Chemical Profile and Specifications

Understanding the exact specifications of the compound is the first step in establishing a robust supply chain and quality control pipeline[1].

Table 1: Chemical Identity and Properties

| Property | Hydrochloride Salt (Preferred for HTS) | Free Base (Common Precursor) |

| CAS Number | 1423031-91-7 | 23687-25-4 |

| Molecular Formula | C9H9ClN2 | C9H8N2 |

| Molecular Weight | 180.63 g/mol | 144.17 g/mol |

| PubChem CID | N/A (Often grouped with free base) | 90237 |

| Physical State | Solid (Off-white to light brown powder) | Solid (Yellow to brown powder) |

| Primary Application | Direct aqueous assay screening, salt-coupling | Amidation, Buchwald-Hartwig cross-coupling |

Global Sourcing Strategy: Suppliers, Pricing, and Purity Dynamics

Procuring high-purity Isoquinolin-4-amine HCl requires navigating a fragmented specialty chemical market. Because the free base is more commonly stockpiled, the HCl salt often falls under "specialty catalog" or "custom synthesis" tiers.

Table 2: Supplier Landscape and Pricing Estimates

| Supplier | Compound Form | CAS Number | Purity | Pricing / Availability Dynamics |

| Aceschem | HCl Salt | 1423031-91-7 | ≥97% | Custom Inquiry. Requires lead time for synthesis and validation[2]. |

| BLD Pharm | HCl Salt | 1423031-91-7 | ≥95% | Custom Inquiry / Variable Global Stock. |

| Sigma-Aldrich | Free Base | 23687-25-4 | 97% | ~$150 - $200 per 5g (Varies by geographic region)[3]. |

| Ambeed | Free Base | 23687-25-4 | ≥97% | ~$40 - $80 per gram. High availability. |

Strategic Note: When purchasing the free base to generate the HCl salt in-house, researchers must account for the yield loss during the ethereal HCl precipitation step. For GLP/GMP workflows, purchasing the pre-validated HCl salt from suppliers like Aceschem is recommended to maintain batch-to-batch reproducibility[2].

Mechanistic Role in Drug Development: ROCK Inhibition

Isoquinoline derivatives are highly potent, ATP-competitive inhibitors of ROCK1 and ROCK2. The nitrogen atom in the isoquinoline ring forms a critical hydrogen bond with the hinge region of the kinase domain, mimicking the adenine ring of ATP. Research by Sumi et al. (2014) demonstrated that isoquinoline-sulfonamide derivatives significantly reduce intraocular pressure (IOP) in ocular normotensive models, making them highly promising for glaucoma treatment[4].

ROCK signaling pathway and competitive inhibition by isoquinoline derivatives.

Analytical Validation and Experimental Methodologies

To ensure scientific integrity, every batch of Isoquinolin-4-amine HCl must be subjected to a self-validating quality control workflow before entering biological screening or complex synthesis.

Self-validating Quality Control (QC) workflow for incoming chemical batches.

Protocol 1: Analytical Validation (HPLC & NMR)

This protocol guarantees the structural integrity and purity of the received reagent.

-

Sample Preparation: Dissolve 1 mg of Isoquinolin-4-amine HCl in 1 mL of DMSO-d6.

-

Causality: DMSO-d6 acts as a universal solvent that disrupts intermolecular hydrogen bonding, ensuring complete dissolution for accurate proton integration in NMR, while simultaneously serving as a compatible injection solvent for reverse-phase HPLC.

-

-

Chromatographic Separation (HPLC): Utilize a C18 column with a mobile phase gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

-

Causality: The addition of Trifluoroacetic acid (TFA) suppresses the ionization of residual silanols on the stationary phase and maintains the protonated state of the amine. This prevents peak tailing, ensuring sharp resolution and accurate area-under-the-curve (AUC) quantification to verify ≥97% purity.

-

-

Structural Confirmation (1H-NMR): Acquire spectra at 400 MHz.

-

Causality: Validates the presence of the primary amine protons and the intact isoquinoline aromatic system, ruling out regioisomeric impurities (e.g., 5-amino or 8-amino derivatives) that commonly arise during the upstream nitration/reduction synthesis steps.

-

Protocol 2: In Vitro ROCK2 Kinase Inhibition Assay

Once validated and synthesized into a final drug candidate, the isoquinoline derivative must be tested for efficacy.

-

Buffer Optimization: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

Causality: Mg2+ is an obligate cofactor that coordinates the ATP phosphates in the kinase active site. EGTA chelates trace heavy metals that could induce non-specific inhibition, while Brij-35 prevents the hydrophobic isoquinoline derivatives from adhering to the microplate walls.

-

-

ATP-Competitive Incubation: Add the isoquinoline derivative (in a 10-point serial dilution) and ATP at a concentration equal to its apparent

for ROCK2 (~15 µM).-

Causality: Running the assay precisely at the ATP

balances the dynamic range. It ensures the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant, allowing for mathematically accurate

-

-

Luminescent Detection: Add Kinase-Glo® reagent to measure residual ATP after a 60-minute incubation.

-

Causality: The luminescent signal is directly proportional to the amount of unconsumed ATP. A higher signal indicates stronger kinase inhibition, providing a self-validating, high-throughput readout that is immune to the auto-fluorescence interference often caused by heterocyclic test compounds.

-

References

-

PubChem Compound Summary for CID 90237, 4-Aminoisoquinoline. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Methodological & Application

Application Notes & Protocol: Buchwald-Hartwig Amination of 4-Aminoisoquinoline

Introduction: The Strategic Importance of N-Aryl-4-Aminoisoquinolines

The 4-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds. The synthesis of its N-aryl derivatives via carbon-nitrogen (C-N) bond formation is a critical transformation in drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for forging these bonds, often succeeding where traditional methods like nucleophilic aromatic substitution (SNAr) fail due to harsh conditions and limited substrate scope.[1][2]

This guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 4-aminoisoquinoline with various aryl halides. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and offer a robust, field-proven protocol for researchers and drug development professionals.

Mechanistic Rationale: The Engine of C-N Bond Formation

Understanding the catalytic cycle is paramount to rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst.[1][3]

-

Activation & Oxidative Addition: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst. This Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl-halide complex.[4][5] This step is often the rate-determining step of the cycle.[5]

-

Amine Coordination & Deprotonation: The 4-aminoisoquinoline coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: This final, bond-forming step involves the reductive elimination of the N-aryl-4-aminoisoquinoline product from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]

The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and the nature of the coupling partners.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

-

4-Aminoisoquinoline (1.0 mmol, 1.0 equiv)

-

Aryl Halide (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

-

Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

-

Anhydrous, Degassed Toluene (5 mL)

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-aminoisoquinoline, aryl halide, base, palladium precatalyst, and ligand.

-

Seal and Purge: Seal the tube with a septum. Evacuate the tube under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the anhydrous, degassed toluene via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 100-110 °C).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Cooling and Filtration: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. [6]7. Workup: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-aryl-4-aminoisoquinoline.

Data Summary & Troubleshooting

The optimal conditions can vary depending on the reactivity of the aryl halide. The general order of reactivity is I > Br > OTf > Cl. [4]However, catalyst inhibition by iodide can sometimes make aryl bromides more reliable. [4]

| Aryl Halide (Ar-X) | Recommended Catalyst System | Base | Solvent | Temperature (°C) | Notes |

|---|---|---|---|---|---|

| Aryl Bromide | Pd₂(dba)₃ / XPhos or BrettPhos | NaOtBu | Toluene | 100-110 | The most reliable starting point for optimization. |

| Aryl Chloride | Pd₂(dba)₃ / BrettPhos or IPr | NaOtBu or KOtBu | Dioxane | 110 | Requires more electron-rich and bulky ligands due to the stronger C-Cl bond. [7] |

| Aryl Iodide | Pd(OAc)₂ / BINAP or XPhos | Cs₂CO₃ or NaOtBu | Toluene | 90-100 | Can often proceed under milder conditions, but watch for catalyst inhibition. |

| Aryl Triflate | Pd(OAc)₂ / DPEphos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane | 100-110 | Good alternative to halides; often requires slightly different ligand/base combinations. [8]|

Troubleshooting Common Issues:

-

Low or No Conversion:

-

Cause: Inactive catalyst due to oxygen or moisture.

-

Solution: Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. [9]Use a high-quality precatalyst.

-

-

Hydrodehalogenation (Ar-X → Ar-H):

-

Cause: A side reaction competing with reductive elimination.

-

Solution: Use a bulkier ligand (e.g., switch from DPPF to XPhos) which sterically favors the C-N reductive elimination pathway. Lowering the reaction temperature may also help.

-

-

Homocoupling of Aryl Halide (Ar-X → Ar-Ar):

-

Cause: Can occur at high temperatures or with overly active catalysts.

-

Solution: Reduce catalyst loading or lower the reaction temperature.

-

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

-

Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

-

Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed. Available at: [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]

-

Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci. Available at: [Link]

-

The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

-

Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization | Organic Letters - ACS Publications. Available at: [Link]

-

Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

-

Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines - PubMed. Available at: [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]

-

Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem - YouTube. Available at: [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. reddit.com [reddit.com]

- 8. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

High-Efficiency Reductive Amination of Isoquinolin-4-amine HCl

Application Note & Protocol Guide

Abstract & Strategic Context

Isoquinolin-4-amine is a privileged scaffold in medicinal chemistry, particularly prevalent in the design of Rho-kinase (ROCK) and Protein Kinase A (PKA) inhibitors. However, its use in reductive amination is complicated by two factors:

-

Electronic Deactivation: The fused pyridine ring renders the exocyclic amine at position 4 significantly less nucleophilic than standard anilines (

for the conjugate acid). -

Ionic State: The commercial supply is typically the monohydrochloride salt (HCl), requiring precise in-situ neutralization to enable imine condensation without poisoning the hydride reducing agent.

This guide provides two field-validated protocols to overcome these barriers, ensuring high conversion rates and minimizing bis-alkylation side products.

Mechanistic Insight: The "Salt-Switch" Dilemma

Success depends on managing the pH "switch" during the reaction.

-

Step 1 (Imine Formation): Requires a neutral/basic environment to free the amine (

) from its salt ( -

Step 2 (Reduction): Sodium Triacetoxyborohydride (STAB) requires a slightly acidic environment to activate the imine (

) to an iminium ion (

Failure to balance these opposing requirements is the primary cause of low yields.

Visualization: Reaction Pathway & pH Dependency

Figure 1: The "Salt-Switch" mechanism. Note the transition from Base (yellow) to Acid (yellow) required to drive the reaction from Salt (red) to Product (green).

Critical Reagent Selection

| Component | Recommended Reagent | Role & Rationale |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild & Selective. Unlike |

| Solvent | 1,2-Dichloroethane (DCE) | Optimal. Excellent solubility for STAB; facilitates water separation (if using molecular sieves). THF is a viable alternative. Avoid MeOH with STAB (decomposes reagent).[1] |

| Base | DIPEA (Hünig's Base) | Non-Nucleophilic. Neutralizes the HCl salt without competing for the electrophile. |

| Acid Catalyst | Glacial Acetic Acid (AcOH) | Activator. Promotes dehydration of the hemiaminal and activates the imine for reduction. |

| Additive | Titanium(IV) isopropoxide | Scavenger/Lewis Acid. Mandatory for unreactive ketones or sterically hindered amines (See Protocol B). |

Experimental Protocols

PROTOCOL A: The "Gold Standard" (Aldehydes & Reactive Ketones)

Best for: Aromatic/Aliphatic aldehydes, Cyclohexanone derivatives.

Reagents:

-

Isoquinolin-4-amine HCl (1.0 equiv)

-

Aldehyde (1.1 - 1.2 equiv)

-

DIPEA (1.0 - 1.1 equiv)

-

Acetic Acid (1.0 - 2.0 equiv)

-

STAB (1.4 - 1.6 equiv)

-

DCE (0.1 - 0.2 M concentration)

Step-by-Step Procedure:

-

Salt Break (Critical): In a dry vial, suspend Isoquinolin-4-amine HCl (1.0 equiv) in DCE. Add DIPEA (1.0 equiv) and stir at Room Temperature (RT) for 15–20 minutes.

-

Observation: The suspension may change texture or clear slightly as the free base is released.

-

-

Imine Assembly: Add the Aldehyde (1.1 equiv) and Glacial Acetic Acid (1.5 equiv). Stir for 30–60 minutes.

-

Note: The acid is added after the base has had time to neutralize the HCl salt. This creates a buffered system (pH ~5-6) ideal for STAB.

-

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Caution: Mild gas evolution (

) may occur.

-

-

Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS (look for M+H of product; disappearance of imine intermediate).

-

Quench: Quench with saturated aqueous

. Stir vigorously for 20 minutes until gas evolution ceases. -

Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over

.

PROTOCOL B: Titanium-Mediated (Stubborn Ketones)

Best for: Acetophenones, hindered ketones, or when Protocol A fails.

Reagents:

-

Isoquinolin-4-amine HCl (1.0 equiv)

-

Ketone (1.0 - 1.2 equiv)

-

Titanium(IV) isopropoxide (

) (1.5 - 2.0 equiv) -

Sodium Borohydride (

) (Caution: Stronger reducer) OR STAB. -

Triethylamine (

) (1.0 equiv) -

THF (Dry)

Step-by-Step Procedure:

-

Complexation: In a dry flask under

, mix Isoquinolin-4-amine HCl (1.0 equiv), Ketone (1.1 equiv), and -

Titanium Addition: Add

(1.5 equiv) dropwise. -

Incubation: Stir at RT for 12–18 hours (or reflux for 4h if extremely hindered).

-

Checkpoint: Monitor conversion to imine by LC-MS. Do not proceed until starting amine is consumed.

-

-

Reduction: Cool to 0°C. CAREFULLY add

(2.0 equiv) or STAB (2.5 equiv).-

Note: If using STAB, no cooling is needed, but reaction is slower. If using

, add Ethanol (1 mL) to solubilize the hydride.

-

-

Quench (The "Titanium Crash"): Add water (1 mL) dropwise. A heavy white precipitate (

) will form. -

Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

-

Workup: Wash filtrate with

and Brine.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| No Reaction (SM remains) | Salt not neutralized. | Increase DIPEA to 1.2 equiv; Ensure 15 min pre-stir before adding aldehyde. |

| Imine forms, but no Product | pH too high (too basic). | Add more AcOH (up to 3-4 equiv) to activate the imine for STAB reduction. |

| Bis-alkylation (Tertiary amine) | Amine is too nucleophilic. | Use stoichiometric aldehyde (0.95 equiv) and add slowly. (Rare for isoquinolin-4-amine). |

| Low Solubility | Substrate aggregation. | Switch solvent to THF or a DCE/DMF (9:1) mixture. |

Decision Logic for Protocol Selection

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][8][9] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Source:[Link]

-

-

Neidigh, K. A., et al. (1998). "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination."[10] Journal of the Chemical Society, Perkin Transactions 1.

-

Source:[Link]

-

- Bhattacharyya, S. (1995). "Titanium(IV)

-

PubChem Compound Summary. "Isoquinolin-4-amine."[11]

-

Source:[Link]

-

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. sciencemadness.org [sciencemadness.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. designer-drug.com [designer-drug.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 10. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

- 11. 4-Aminoisoquinoline | C9H8N2 | CID 90237 - PubChem [pubchem.ncbi.nlm.nih.gov]